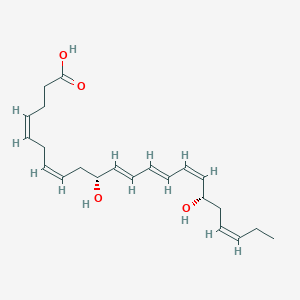
protectin D1
Overview
Description
AP-001, also known as neuroprotectin D1 or this compound, is a small molecule with the chemical formula C22H32O4. This compound is naturally produced in the body and plays a crucial role in repairing damage caused by the immune system. It is currently being investigated for its potential therapeutic applications, particularly in treating hearing loss caused by noise, drugs, or aging .
Mechanism of Action
Target of Action
Protectin D1, also known as Neurothis compound (NPD1), is a member of the class of specialized proresolving mediators . It is an endogenous stereoselective lipid mediator classified as an autocoid protectin . It is produced by the oxygenation of the ω-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) and is found in many tissues, such as the retina, the lungs, and the nervous system . The primary targets of this compound are inflammatory cells and neural tissues .
Mode of Action
This compound possesses strong anti-inflammatory, anti-apoptotic, and neuroprotective activity . It interacts with its targets by reducing inflammation induced by oxidative stress and inhibiting the pro-apoptotic signal, thereby preventing cellular degeneration . It has been shown to reduce the infiltration of neutrophils into the peritoneum in a mouse model of inflammatory disease .
Biochemical Pathways
This compound is involved in the regulation of the PI3K/AKT signaling pathway . The beneficial effect of this compound is associated with the up-regulation of miRNA-210 and the effects on PI3K/AKT signaling and HIF-1α expression . It is produced as a response to inflammatory signals .
Pharmacokinetics
It is known that it is produced in response to inflammatory signals and is found in various tissues . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
This compound has a significant role as an anti-inflammatory, anti-apoptotic, and neuroprotective molecule . Studies have shown that this compound can potentially reduce inflammation induced by oxidative stress and inhibit the pro-apoptotic signal, thereby preventing cellular degeneration . It has also been shown to reduce brain infarction and stroke in a rodent model .
Action Environment
The action of this compound is influenced by the presence of inflammatory signals in the environment . It is produced in response to these signals and is found in various tissues, such as the retina pigment epithelial cells, lung epithelial cells, peripheral blood mononuclear cells (PBMC), and neural tissues . The efficacy and stability of this compound may be influenced by factors such as the level of inflammation and the presence of oxidative stress in the environment .
Biochemical Analysis
Biochemical Properties
Neuroprotectin D1 is synthesized from docosahexaenoic acid through the action of 15-lipoxygenase-1. It is an aliphatic acyclic alkene with 22 carbon atoms, two hydroxyl groups at the 10 and 17 carbon positions, and a carboxylic acid group at the one carbon position . Neurothis compound interacts with various enzymes, proteins, and biomolecules, including phospholipase A2, which releases docosahexaenoic acid from membrane phospholipids, and 15-lipoxygenase-1, which oxygenates docosahexaenoic acid to produce Neurothis compound . Additionally, Neurothis compound binds to human retinal pigment epithelium cells and neutrophils, inducing dephosphorylation of Bcl-xL and activating PI3K/Akt and mTOR/p70S6K pathways .
Cellular Effects
Neurothis compound exerts significant effects on various cell types and cellular processes. In human neural cells, Neurothis compound promotes cell survival by downregulating pro-inflammatory gene expression and inhibiting apoptosis . It also influences cell signaling pathways, such as the PI3K/Akt and mTOR/p70S6K pathways, leading to enhanced cell survival during oxidative stress-induced apoptosis . In retinal pigment epithelium cells, Neurothis compound reduces inflammation and prevents cellular degeneration . Furthermore, Neurothis compound modulates gene expression by downregulating β-secretase (BACE1) and upregulating α-secretase (ADAM10), thereby shifting amyloid precursor protein cleavage from an amyloidogenic to a non-amyloidogenic pathway .
Molecular Mechanism
At the molecular level, Neurothis compound exerts its effects through various mechanisms. It binds to specific receptors on target cells, such as retinal pigment epithelium cells and neutrophils, leading to the activation of signaling pathways that promote cell survival and reduce inflammation . Neurothis compound inhibits the formation of the Bax/Bcl-xL complex in the mitochondrial membrane, decreasing the release of cytochrome c and reducing pro-apoptotic activity . Additionally, Neurothis compound downregulates the expression of pro-inflammatory enzymes, such as cyclooxygenase-2, and upregulates anti-apoptotic proteins, such as Bcl-2 and Bcl-xL .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neurothis compound have been observed to change over time. Neurothis compound exhibits potent anti-inflammatory and neuroprotective effects shortly after administration . Over time, Neurothis compound continues to exert its protective effects by reducing inflammation, preventing apoptosis, and promoting cell survival . Studies have shown that Neurothis compound remains stable and effective in reducing inflammation and oxidative stress in various disease models .
Dosage Effects in Animal Models
The effects of Neurothis compound vary with different dosages in animal models. At low doses, Neurothis compound effectively reduces inflammation and promotes cell survival without causing adverse effects . At higher doses, Neurothis compound may exhibit toxic effects and lead to adverse outcomes . Studies have shown that Neurothis compound has a dose-dependent effect on reducing amyloid-beta peptide release and downregulating pro-inflammatory gene expression in Alzheimer’s disease models .
Metabolic Pathways
Neurothis compound is involved in several metabolic pathways, primarily related to its synthesis from docosahexaenoic acid. The enzyme phospholipase A2 releases docosahexaenoic acid from membrane phospholipids, which is then oxygenated by 15-lipoxygenase-1 to produce Neurothis compound . Neurothis compound interacts with various enzymes and cofactors, including phospholipase A2 and 15-lipoxygenase-1, to exert its anti-inflammatory and neuroprotective effects . Additionally, Neurothis compound influences metabolic flux and metabolite levels by modulating gene expression and enzyme activity .
Transport and Distribution
Neurothis compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It binds to high-affinity receptors on target cells, such as retinal pigment epithelium cells and neutrophils, facilitating its transport and distribution . Neurothis compound is also transported through blood lipoproteins to reach various tissues, including the brain and retina . Its localization and accumulation in specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
Neurothis compound exhibits specific subcellular localization, which is crucial for its activity and function. It is localized in the mitochondrial membrane, where it inhibits the formation of the Bax/Bcl-xL complex and reduces pro-apoptotic activity . Neurothis compound is also found in the cytoplasm and nucleus, where it modulates gene expression and signaling pathways . The subcellular localization of Neurothis compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Chemical Reactions Analysis
AP-001 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AP-001 can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
AP-001 has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a building block for more complex molecules. In biology, AP-001 is investigated for its role in cellular repair and regeneration. In medicine, it is being explored as a therapeutic agent for treating hearing loss, inflammation, and other conditions related to immune system damage.
Comparison with Similar Compounds
AP-001 is unique in its ability to work on multiple pathways at once. Similar compounds include other neuroprotective agents and anti-inflammatory molecules. For example, neuroprotectin D1 and this compound are closely related to AP-001 and share similar properties. AP-001’s ability to address multiple types of damage and its natural occurrence in the body make it a particularly promising compound for therapeutic applications .
Properties
IUPAC Name |
(4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZYJSQHCXHEG-SFVBTVKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031663 | |
| Record name | Protectin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neuroprotectin D1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
660430-03-5 | |
| Record name | Neuroprotectin D1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660430-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protectin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AP-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3FX063KLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


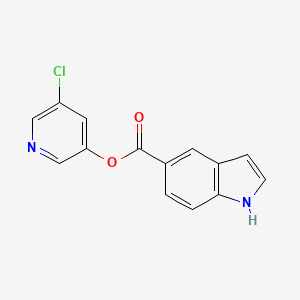
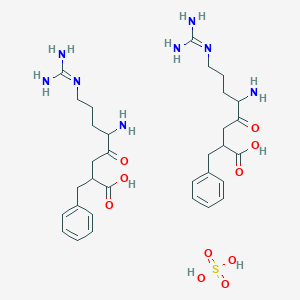
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
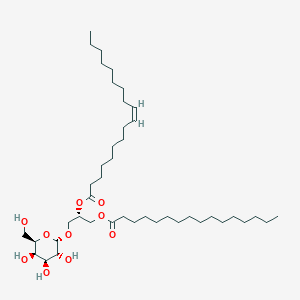

![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
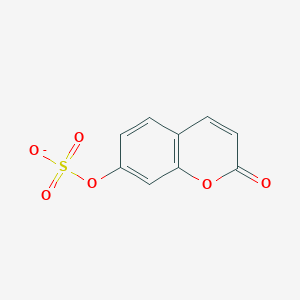
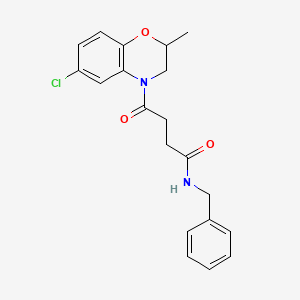
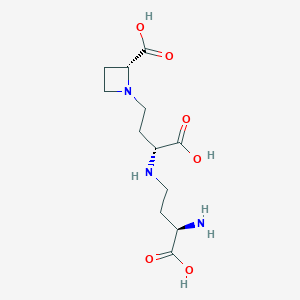
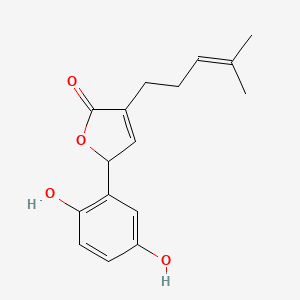

![N-[4-(4-methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1255332.png)
![8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one](/img/structure/B1255334.png)
